molecular formula C14H15ClN4 B7586231 7-(2-chloroprop-2-enyl)-3-phenyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine

7-(2-chloroprop-2-enyl)-3-phenyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine

Cat. No. B7586231
M. Wt: 274.75 g/mol
InChI Key: CQEGFUVFJPESNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(2-chloroprop-2-enyl)-3-phenyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of triazolopyrazine derivatives and has been shown to exhibit a range of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of 7-(2-chloroprop-2-enyl)-3-phenyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine is not fully understood. However, it has been suggested that this compound may act as a positive allosteric modulator of the GABA-A receptor, which is a neurotransmitter receptor involved in the regulation of anxiety and seizure activity.
Biochemical and Physiological Effects
Studies have shown that 7-(2-chloroprop-2-enyl)-3-phenyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine exhibits a range of biochemical and physiological effects. This compound has been shown to decrease anxiety-like behavior in animal models, as well as to reduce seizure activity. It has also been shown to exhibit sedative properties, which may be useful in the treatment of insomnia.

Advantages and Limitations for Lab Experiments

One advantage of using 7-(2-chloroprop-2-enyl)-3-phenyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine in lab experiments is its well-documented synthesis method, which produces high yields of the desired product. Additionally, this compound exhibits a range of biochemical and physiological effects, making it a useful tool for investigating the mechanisms underlying anxiety, seizure activity, and neurodegenerative diseases.
One limitation of using 7-(2-chloroprop-2-enyl)-3-phenyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine in lab experiments is its potential toxicity. Studies have shown that this compound can induce liver toxicity and oxidative stress in animal models, which may limit its use in certain experimental contexts.

Future Directions

There are several future directions for research on 7-(2-chloroprop-2-enyl)-3-phenyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine. One area of interest is the development of more potent and selective compounds that target the GABA-A receptor. Another area of interest is the investigation of the potential neuroprotective effects of this compound in the treatment of neurodegenerative diseases. Additionally, further studies are needed to elucidate the mechanisms underlying the biochemical and physiological effects of this compound.

Synthesis Methods

The synthesis of 7-(2-chloroprop-2-enyl)-3-phenyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine involves the reaction of 2-chloroacrylonitrile with 1-phenyl-1,2,3,4-tetrahydroisoquinoline-3-carbaldehyde in the presence of sodium methoxide. The resulting product is then treated with hydrazine hydrate to yield the final compound. This synthesis method has been reported in the literature and has been shown to produce high yields of the desired product.

Scientific Research Applications

7-(2-chloroprop-2-enyl)-3-phenyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine has been extensively studied for its potential applications in scientific research. This compound has been shown to exhibit anticonvulsant, anxiolytic, and sedative properties in animal models. It has also been investigated for its potential use as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

7-(2-chloroprop-2-enyl)-3-phenyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN4/c1-11(15)9-18-7-8-19-13(10-18)16-17-14(19)12-5-3-2-4-6-12/h2-6H,1,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQEGFUVFJPESNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CN1CCN2C(=NN=C2C3=CC=CC=C3)C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(2-chloroprop-2-enyl)-3-phenyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine

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